![molecular formula C9H8F2O2 B1439672 2-Ethoxy-3,5-difluorobenzaldehyde CAS No. 883535-74-8](/img/structure/B1439672.png)
2-Ethoxy-3,5-difluorobenzaldehyde
Overview
Description
2-Ethoxy-3,5-difluorobenzaldehyde is a chemical compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 2-Ethoxy-3,5-difluorobenzaldehyde is 1S/C9H8F2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 . The InChI key is RQGAAZRZCQTFPA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Ethoxy-3,5-difluorobenzaldehyde is a liquid at ambient temperature . The compound is stored at ambient temperature .Scientific Research Applications
Synthesis and Anticancer Activity
2-Ethoxy-3,5-difluorobenzaldehyde plays a crucial role in the synthesis of fluorinated analogues of combretastatins, which exhibit potent anticancer properties. Researchers have utilized this compound in the Wittig synthesis of fluoro-substituted stilbenes, leading to the creation of fluoro analogues of combretastatins A-1, A-2, and A-4. These analogues have been shown to retain the cell growth inhibitory properties of their non-fluorinated counterparts, indicating their potential as effective anticancer agents (Lawrence et al., 2003).
Catalytic Applications
The compound is also implicated in catalytic applications, as demonstrated by the synthesis and utilization of a molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y. This complex acts as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons, showcasing the ability of 2-Ethoxy-3,5-difluorobenzaldehyde derivatives to enhance catalytic efficiency and stability (Ghorbanloo & Maleki Alamooti, 2017).
Chemical Synthesis and Characterization
Further research into the chemical synthesis and characterization of new compounds derived from 2-Ethoxy-3,5-difluorobenzaldehyde has led to the development of novel 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. These compounds have been studied for their potential applications in various fields, including pharmaceuticals, due to their synthesized and characterized properties using spectral data and chemical analyses (Yüksek et al., 2005).
Stabilizing Higher Oxidation States
2-Ethoxy-3,5-difluorobenzaldehyde has been used in the synthesis of a doubly N-confused porphyrin and its metal complexes, which are capable of stabilizing higher oxidation states. This discovery opens up new possibilities for the use of this compound in the development of advanced materials and chemical processes (Furuta, Maeda, & Osuka, 2000).
Spectroscopy and Molecular Structure
The study of difluorobenzaldehydes, including 2-Ethoxy-3,5-difluorobenzaldehyde, through matrix-isolation infrared spectroscopy has provided valuable insights into their molecular structure and behavior under different conditions. This research contributes to a deeper understanding of the physical and chemical properties of fluorinated compounds (Itoh et al., 2011).
properties
IUPAC Name |
2-ethoxy-3,5-difluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGAAZRZCQTFPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3,5-difluorobenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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